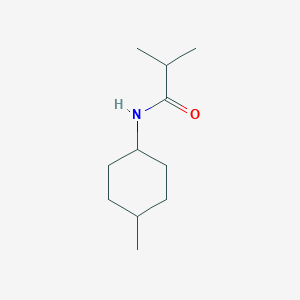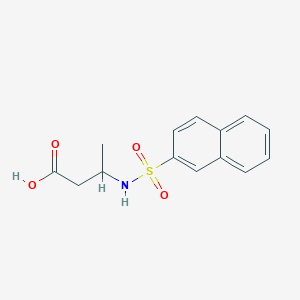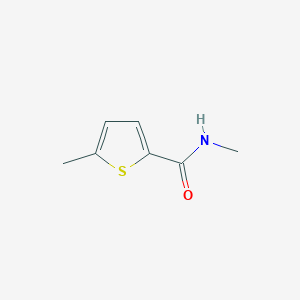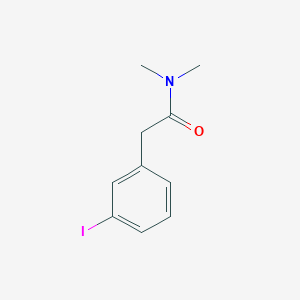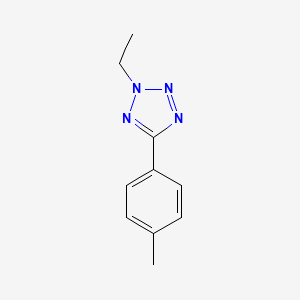
2-Ethyl-5-(4-methylphenyl)-1,2,3,4-tetraazole
概要
説明
2-Ethyl-5-(4-methylphenyl)-1,2,3,4-tetrazole (EMPT) is a heterocyclic organic compound that belongs to the tetrazole family. EMPT has been widely used in scientific research due to its unique chemical and physical properties. This compound has attracted significant attention in recent years because of its potential applications in various fields, including biochemistry, pharmacology, and material science.
作用機序
The mechanism of action of 2-Ethyl-5-(4-methylphenyl)-1,2,3,4-tetraazole is not fully understood, but it is believed to involve the inhibition of carbonic anhydrase, which is an enzyme that plays a critical role in the regulation of acid-base balance in the body. By inhibiting this enzyme, this compound can disrupt the balance of acid and base in the body, leading to a range of physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of carbonic anhydrase, which can lead to the reduction of acid secretion in the stomach. This compound has also been shown to have anticonvulsant properties, which may be due to its ability to modulate the activity of certain ion channels in the brain. In addition, this compound has been shown to exhibit anti-inflammatory and anti-cancer properties, which may be due to its ability to inhibit the activity of certain enzymes involved in these processes.
実験室実験の利点と制限
2-Ethyl-5-(4-methylphenyl)-1,2,3,4-tetraazole has several advantages for use in laboratory experiments, including its high potency and selectivity for carbonic anhydrase inhibition. However, there are also some limitations to its use, including its potential toxicity and the need for careful handling and storage.
将来の方向性
There are several future directions for research on 2-Ethyl-5-(4-methylphenyl)-1,2,3,4-tetraazole, including the development of more efficient and cost-effective synthesis methods, the investigation of its potential applications in drug development, and the exploration of its effects on other physiological systems in the body. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
In conclusion, this compound is a heterocyclic organic compound that has attracted significant attention in recent years due to its potential applications in various fields of scientific research. Its unique chemical and physical properties make it a valuable tool for investigating the biochemical and physiological effects of carbonic anhydrase inhibition, as well as its potential applications in drug development and other areas of scientific research. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
科学的研究の応用
2-Ethyl-5-(4-methylphenyl)-1,2,3,4-tetraazole has been extensively studied for its potential applications in scientific research. One of the most significant applications of this compound is in the field of biochemistry, where it is used as a potent inhibitor of the enzyme carbonic anhydrase. This compound has also been shown to exhibit anticonvulsant, anti-inflammatory, and anti-cancer properties.
特性
IUPAC Name |
2-ethyl-5-(4-methylphenyl)tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-3-14-12-10(11-13-14)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHWIGHLQXGAKIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1N=C(N=N1)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








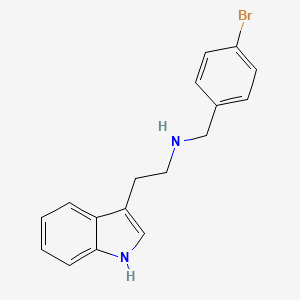
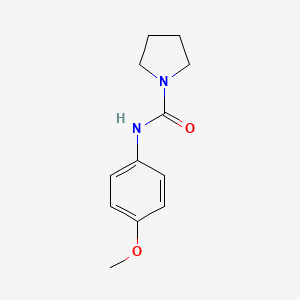
![3-[Methyl(thiophene-2-carbonyl)amino]propanoic acid](/img/structure/B7478067.png)

